molecular formula C40H46N4O8 B041180 Coproporphyrin I tetramethyl ester CAS No. 25767-20-8

Coproporphyrin I tetramethyl ester

Cat. No.: B041180
CAS No.: 25767-20-8
M. Wt: 710.8 g/mol
InChI Key: GUNJUBKEECHMKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Coproporphyrin I tetramethyl ester can be synthesized through the esterification of coproporphyrin I. The process typically involves the reaction of coproporphyrin I with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is typically conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Coproporphyrin I tetramethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coproporphyrin I tetramethyl ester is unique due to its specific ester functional groups, which enhance its solubility and stability. This makes it particularly useful in various applications, including photodynamic therapy and as a precursor for other porphyrin derivatives .

Properties

IUPAC Name

methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNJUBKEECHMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889396
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester
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Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Coproporphyrin I tetramethyl ester
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CAS No.

25767-20-8
Record name Coproporphyrin I tetramethyl ester
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Record name Coproporphyrin I tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester
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Record name Tetramethyl 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques are useful for studying Coproporphyrin I Tetramethyl Ester?

A1: Several spectroscopic methods have proven valuable in analyzing this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure of the molecule. For instance, ¹³C NMR has been successfully employed to fully assign the carbon atoms in the tetramethyl esters of all four coproporphyrin type-isomers. [] This method is also helpful in understanding the behavior of the molecule in solution, particularly in the presence of acids. []
  • UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are particularly useful for studying this compound due to its strong absorption and fluorescence properties. Researchers utilize these methods for quantitative analysis of the compound, relying on established extinction coefficients and understanding the influence of factors like isomeric form on these properties. []
  • Polarization-Sensitive Coherent Anti-Stokes Raman Scattering (PS CARS) Spectroscopy: This advanced technique offers insights into the vibrational modes of this compound, particularly when combined with resonance enhancement using specific electronic transitions (e.g., the Qx band). This method has been crucial in revealing structural differences among various porphyrins, including this compound, based on their unique spectral signatures. []

Q2: How does the structure of this compound influence its spectral properties?

A2: The specific arrangement of substituents on the porphyrin ring system significantly impacts the spectral features of this compound.

  • β-Substitution Pattern: Research comparing this compound with other porphyrins like Octaethylporphine (OEP) and Mesoporphyrin IX Dimethyl Ester (MP-IX-DME) reveals that variations in the β-substitution pattern lead to distinct differences in their PS CARS spectra. [] This highlights the sensitivity of this spectroscopic technique to subtle structural changes within the porphyrin family.
  • Qx Band Resonance Enhancement: A notable observation across OEP, this compound, and MP-IX-DME is the strong resonance enhancement of totally symmetric vibrational modes under Qx band excitation. [] This characteristic distinguishes these free-base porphyrins from metalloporphyrins, suggesting a potential spectroscopic marker for differentiating between these classes of compounds.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, a more efficient synthesis of this compound utilizes 5-bromo-3,4'-diethyl-3',4,5'-trimethylpyrromethene perbromide (4a) as a starting material. [] This method, employing formic acid as the reaction medium, results in a significantly improved yield (50-60%) compared to traditional syntheses using 5-bromo-5'-bromomethylpyrromethene hydrobromides. [] Interestingly, this approach can also yield Aetiobiliverdin-IVγ (7a) as a byproduct, offering a potential pathway for the simultaneous synthesis of both porphyrin and bile pigment compounds. []

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